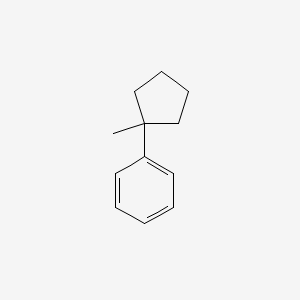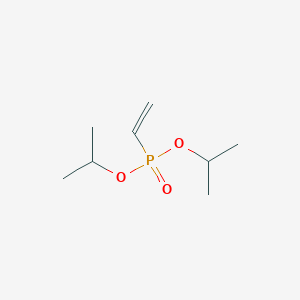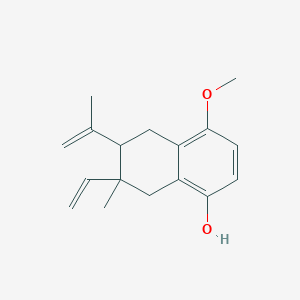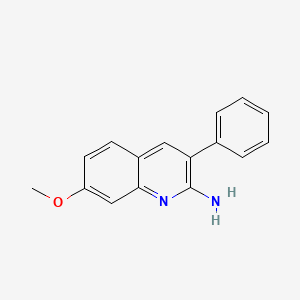![molecular formula C8H20N2O2 B14148290 2,2'-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) CAS No. 3197-07-7](/img/structure/B14148290.png)
2,2'-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) is an organic compound with the molecular formula C₈H₂₀N₂O₂. It is a polyfunctional molecule containing a tertiary amine and two hydroxyl groups. This compound is known for its versatility in various chemical reactions and applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) can be synthesized through the reaction of dimethylamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained . Another method involves the reaction of N,N-bis(2-hydroxyethyl)ethylenediamine with formaldehyde and formic acid .
Industrial Production Methods
Industrial production of 2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as distillation or crystallization to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The tertiary amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines or alcohols.
Substitution: Produces substituted amines or ethers.
Applications De Recherche Scientifique
2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) involves its interaction with various molecular targets. The tertiary amine group can act as a nucleophile, participating in substitution reactions. The hydroxyl groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules . The compound’s polyfunctional nature allows it to engage in multiple pathways, making it a versatile reagent in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethanol: Similar in structure but lacks the second hydroxyl group.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Contains two hydroxyl groups but has a different amine structure.
2-(Dimethylamino)ethoxyethanol: Similar in functionality but has an ether linkage instead of a direct hydroxyl group.
Uniqueness
2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) is unique due to its combination of a tertiary amine and two hydroxyl groups, providing a balance of nucleophilicity and hydrogen bonding capability. This makes it particularly useful in a variety of chemical reactions and applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
3197-07-7 |
|---|---|
Formule moléculaire |
C8H20N2O2 |
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C8H20N2O2/c1-9(2)3-4-10(5-7-11)6-8-12/h11-12H,3-8H2,1-2H3 |
Clé InChI |
KOTHTSHIGYKYDO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B14148210.png)
![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B14148223.png)

![N-[2-(1H-imidazol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B14148244.png)


![N''-{4-[2-(Benzylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14148260.png)
![2-amino-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide](/img/structure/B14148265.png)
![N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(1-methylethyl)benzamide](/img/structure/B14148266.png)

![2-(3,4-dimethoxyphenyl)-5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14148281.png)
![[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](morpholin-4-yl)methanone](/img/structure/B14148282.png)

